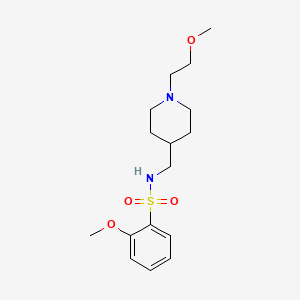

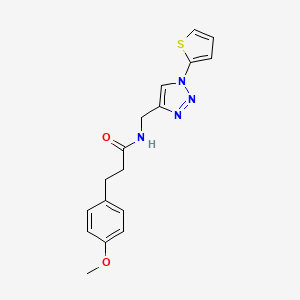

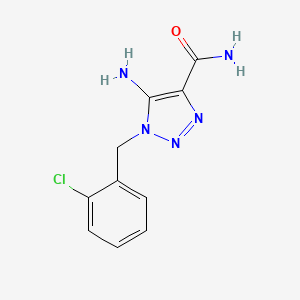

![molecular formula C20H23BrN2O2 B2503216 4-bromo-N-[2-(4-methylphenyl)-2-morpholinoethyl]benzamide CAS No. 899979-11-4](/img/structure/B2503216.png)

4-bromo-N-[2-(4-methylphenyl)-2-morpholinoethyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-bromo-N-[2-(4-methylphenyl)-2-morpholinoethyl]benzamide" is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with bromo-substituted benzamide structures and morpholine moieties have been synthesized and characterized, suggesting that the compound may share some chemical and physical properties with these analogues. For instance, compounds with bromo-substituted benzamide structures have been reported to crystallize in specific space groups and exhibit intermolecular interactions such as hydrogen bonding and π-interactions .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of the benzamide moiety and the introduction of the bromo substituent. For example, the synthesis of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was achieved through a series of reactions characterized by spectroscopic methods such as IR, H and C-NMR, mass spectrometry, and elemental analysis . Similarly, the synthesis of 4-iodo-N-(2-morpholinoethyl)benzamide was described, with optimized radiolabelling conditions using the Cu(I)-added exchange labelling reaction . These methods may be applicable to the synthesis of "4-bromo-N-[2-(4-methylphenyl)-2-morpholinoethyl]benzamide" with appropriate modifications.

Molecular Structure Analysis

X-ray diffraction techniques have been used to determine the crystal structures of similar compounds, revealing their space group and unit cell dimensions . For instance, a related compound crystallized in the monoclinic space group P21/n . Hirshfeld surface analysis and DFT calculations have been employed to analyze the solid-state structures and intermolecular interactions . These techniques could be used to elucidate the molecular structure of "4-bromo-N-[2-(4-methylphenyl)-2-morpholinoethyl]benzamide".

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be explored through various spectroscopic and computational methods. For example, the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans can be investigated to estimate the chemical reactivity of the molecule . The presence of a bromo substituent in the benzamide structure may facilitate further chemical transformations, such as the formation of bromonium ylides in the presence of a rhodium catalyst .

Physical and Chemical Properties Analysis

The physical properties such as melting points and vibrational frequencies can be determined using techniques like Fourier transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) . The chemical properties, including HOMO and LUMO energies and thermodynamic properties, can be calculated using DFT approaches . These properties are crucial for understanding the behavior of the compound under various conditions and its potential applications.

科学的研究の応用

Chemical Synthesis and Reactions

Synthesis of N-Substituted 2-Acylmethylidene-1,3-thiazolidin-4-ones : Research involving 4-morpholinocoumarin demonstrated its use in reactions leading to the synthesis of cyclic derivatives of N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones. These compounds were produced through reactions of secondary β-ketothioamides with ethyl bromoacetate and ethyl 2-bromopropionate, showcasing the potential of related morpholino compounds in facilitating heterocyclic compound synthesis (Jagodziński et al., 2000).

Iron-Catalyzed Ortho-Alkylation : The utility of 8-aminoquinoline-based aryl carboxamides for direct ortho-alkylation in the presence of an iron source highlights a potential application area for similar compounds, such as 4-bromo-N-[2-(4-methylphenyl)-2-morpholinoethyl]benzamide, in organic synthesis. This process emphasizes regioselectivity and high yields without overalkylation (Fruchey et al., 2014).

Buchwald–Hartwig Amination : The synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives via Buchwald–Hartwig amination demonstrates the reactivity of bromo-quinazolinones with morpholine, suggesting similar reactivity for 4-bromo-N-[2-(4-methylphenyl)-2-morpholinoethyl]benzamide in constructing complex heterocyclic architectures (Nowak et al., 2014).

Biological Activities

Anticancer Activities : The synthesis and evaluation of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives for potential cytotoxicity against A549 and HT29 cell lines, as well as lymphocytes, highlight the interest in morpholine derivatives, including 4-bromo-N-[2-(4-methylphenyl)-2-morpholinoethyl]benzamide, for anticancer research. One compound, in particular, exhibited interesting anticancer activities, underscoring the potential biomedical applications of such compounds (Nowak et al., 2014).

Cellular Antioxidant Effect : Although not directly linked to 4-bromo-N-[2-(4-methylphenyl)-2-morpholinoethyl]benzamide, the study on bromophenols from red algae for their antioxidant activity in cellular assays suggests a broader interest in brominated compounds for their potential in mitigating oxidative stress (Olsen et al., 2013).

特性

IUPAC Name |

4-bromo-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BrN2O2/c1-15-2-4-16(5-3-15)19(23-10-12-25-13-11-23)14-22-20(24)17-6-8-18(21)9-7-17/h2-9,19H,10-14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVWSTFTUGWJGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Br)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

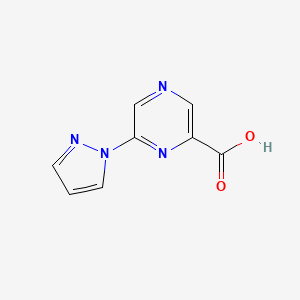

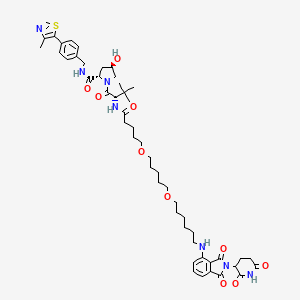

![2-[2-Methoxy-5-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2503139.png)

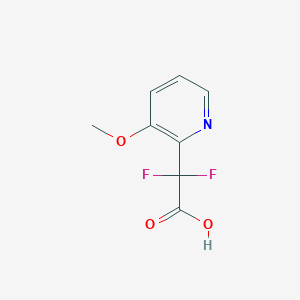

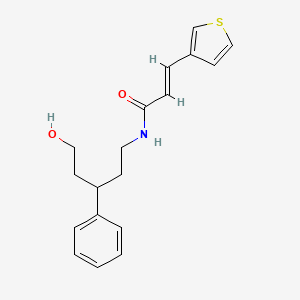

![2-[(2,6-Dichlorobenzyl)sulfanyl]-6-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503140.png)

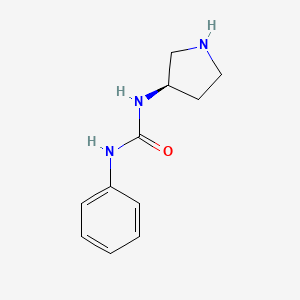

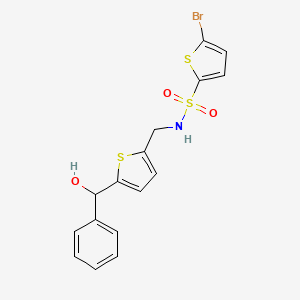

![2-(2,5-dioxopyrrolidin-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2503144.png)

![[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2503151.png)